[(1-Ethylpyrrolidin-2-YL)methyl](thiophen-3-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethylpyrrolidin-2-YL)methylamine is an organic compound that features a pyrrolidine ring substituted with an ethyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylpyrrolidin-2-YL)methylamine typically involves the reaction of 1-ethyl-2-pyrrolidinylmethanamine with thiophen-3-ylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(1-Ethylpyrrolidin-2-YL)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine products depending on the nucleophile used.
Scientific Research Applications
(1-Ethylpyrrolidin-2-YL)methylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (1-Ethylpyrrolidin-2-YL)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (1-Ethylpyrrolidin-2-YL)methylamine
- 2-(Aminomethyl)-1-ethylpyrrolidine
- 2-methyl-3-(pyrrolidin-1-yl)propan-1-amine
Uniqueness
(1-Ethylpyrrolidin-2-YL)methylamine is unique due to the presence of both a pyrrolidine and a thiophene ring in its structure. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H20N2S |
---|---|
Molecular Weight |
224.37 g/mol |
IUPAC Name |
1-(1-ethylpyrrolidin-2-yl)-N-(thiophen-3-ylmethyl)methanamine |
InChI |
InChI=1S/C12H20N2S/c1-2-14-6-3-4-12(14)9-13-8-11-5-7-15-10-11/h5,7,10,12-13H,2-4,6,8-9H2,1H3 |
InChI Key |
SYUIQOKREHTDHS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNCC2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.